Poricoic acid B - 137551-39-4

Poricoic acid B

Catalog Number: EVT-332892
CAS Number: 137551-39-4
Molecular Formula: C30H44O5
Molecular Weight: 484.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Poricoic acid B, chemically named 2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid, is a naturally occurring lanostane-type triterpenoid acid. [, , , , ] It is primarily isolated from the sclerotium of Poria cocos (Schw.) Wolf, a medicinal fungus widely used in Traditional Chinese Medicine. [, , , , , , ] Poricoic acid B has garnered scientific interest due to its diverse biological activities, making it a subject of research in various fields like inflammation, cancer, and metabolic disorders. [, , , , , , , , , ]

Poricoic Acid A

Compound Description: Poricoic acid A is a lanostane-type triterpene acid found in Poria cocos. It exhibits anti-tumor activity, significantly inhibiting the growth of lung A549 cells . Poricoic Acid A also displays anti-inflammatory activity by inhibiting the generation of NO in lipopolysaccharide (LPS)-induced RAW 264.7 cells . Furthermore, it demonstrates inhibitory effects on bile acid uptake transporters, ASBT and NTCP, suggesting a potential role in regulating blood lipid levels .

Dehydroeburicoic Acid

Compound Description: Dehydroeburicoic Acid is a lanostane-type triterpene identified in Poria cocos. Like Dehydrotrametenolic acid, Dehydroeburicoic acid lacks anti-inflammatory activity in LPS-induced RAW 264.7 cells .

Dehydrotumulosic Acid

Compound Description: Dehydrotumulosic Acid, a lanostane-type triterpene present in Poria cocos, shows potent inhibitory effects against Epstein-Barr virus early antigen (EBV-EA) activation induced by the tumor promoter TPA . It also demonstrates inhibitory activity against TPA-induced inflammation . Additionally, Dehydrotumulosic Acid inhibits the bile acid uptake transporter ASBT, suggesting a potential role in lipid-lowering effects .

Pachymic Acid

Compound Description: Pachymic Acid, another lanostane-type triterpene found in Poria cocos, exhibits strong inhibitory activity against TPA-induced inflammation . It also demonstrates potent inhibitory effects on EBV-EA activation induced by TPA .

Polyporenic Acid C

Compound Description: Polyporenic acid C, a lanostane-type triterpene found in Poria cocos, exhibits inhibitory effects on the bile acid uptake transporter NTCP, highlighting its potential role in regulating blood lipid levels . It also demonstrates potent inhibitory effects on EBV-EA activation induced by TPA .

3-Epi-Dehydrotumulosic Acid

Compound Description: 3-Epi-Dehydrotumulosic Acid is a lanostane-type triterpene found in Poria cocos. It exhibits potent inhibitory effects on EBV-EA activation induced by TPA .

3-O-Acetyl-16α-hydroxytrametenolic Acid

Compound Description: 3-O-Acetyl-16α-hydroxytrametenolic acid, a lanostane-type triterpene isolated from Poria cocos, exhibits potent inhibitory activity against TPA-induced inflammation in mice . It also demonstrates inhibitory activity against TPA-induced ear inflammatory oedema .

Overview

Poricoic acid B is a triterpenoid compound primarily extracted from the fungus Poria cocos, a traditional medicinal mushroom used in East Asian medicine. This compound has garnered attention due to its potential therapeutic properties, particularly in anti-inflammatory and anti-cancer applications. Poricoic acid B is classified under the group of triterpenoids, which are known for their diverse biological activities.

Source and Classification

Poricoic acid B is sourced from the epidermis of Poria cocos. The extraction process typically involves high-speed countercurrent chromatography, which allows for efficient separation of the compound from other constituents in the mushroom. Triterpenoids like Poricoic acid B are characterized by their complex carbon structures, generally consisting of multiple fused rings.

Synthesis Analysis

Methods and Technical Details

The extraction of Poricoic acid B from Poria cocos employs high-speed countercurrent chromatography (HSCCC). The extraction process involves using a two-phase solvent system composed of hexane, ethyl acetate, methanol, and water in a ratio of 3:6:4:2 (volume/volume). Initially, total triterpenoids are extracted using an n-butanol/water solvent system. The HSCCC separation is conducted under clockwise rotation at a speed of 800 revolutions per minute and a flow rate of 3 milliliters per minute. The purity of the collected fractions is analyzed using high-performance liquid chromatography (HPLC), while mass spectrometry and nuclear magnetic resonance spectroscopy are employed for further identification and characterization .

Chemical Reactions Analysis

Reactions and Technical Details

Poricoic acid B undergoes various chemical reactions that can modify its structure and enhance its biological properties:

  • Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can be performed with reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound can participate in substitution reactions when strong nucleophiles or electrophiles are present.

Common solvents used in these reactions include methanol, ethanol, and dimethyl sulfoxide. The specific products formed depend on the reagents and conditions employed during these reactions.

Mechanism of Action

Process and Data

Poricoic acid B exhibits several mechanisms through which it exerts its biological effects:

  • Anti-inflammatory Activity: It inhibits the production of nitric oxide and pro-inflammatory cytokines by modulating the nuclear factor-kappa B pathway. This action contributes to its potential use in treating inflammatory conditions.
  • Anti-tumor Activity: The compound induces apoptosis in cancer cells by disrupting the cell cycle and activating caspase-dependent pathways. Studies have shown its cytotoxic effects on various cancer cell lines including lung cancer cells and human promyeloid leukemia cells.
  • Antiviral Activity: Poricoic acid B has been reported to inhibit the activity of the main protease of SARS-CoV-2, thereby preventing viral replication .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Poricoic acid B has distinct physical properties that contribute to its functionality:

  • Molecular Weight: Approximately 476.67 g/mol.
  • Solubility: It is soluble in organic solvents like methanol and dimethyl sulfoxide but less soluble in water.

These properties are crucial for determining how Poricoic acid B can be utilized in various formulations for therapeutic applications.

Applications

Scientific Uses

Poricoic acid B holds significant promise in various scientific fields:

  1. Pharmaceutical Research: Its anti-inflammatory and anti-cancer properties make it a candidate for developing new therapeutic agents.
  2. Nutraceuticals: Due to its health-promoting properties, it is being explored for use in functional foods and dietary supplements.
  3. Biochemical Studies: It serves as a valuable compound for studying triterpenoid chemistry and developing new synthetic methodologies .
Biosynthesis and Natural Occurrence

Biogenetic Pathways of Triterpenoids in Wolfiporia cocos

Poricoic acid B (PAB) originates from the conserved lanosterol pathway in Wolfiporia cocos, where squalene epoxidase (PcSE) catalyzes the initial rate-limiting step of squalene epoxidation. This reaction forms 2,3-oxidosqualene, the universal precursor for all triterpenoids [7]. Genomic analyses reveal that PcSE shares high homology with fungal sterol synthases and contains a conserved FAD-binding domain (residues 155–419), essential for epoxidase activity [7]. Molecular docking studies confirm squalene binds to PcSE’s hydrophobic cavity via residues Phe^396^, Leu^397^, and Tyr^107^, facilitating oxygenation [7]. CRISPR-Cas9-mediated knockout of PcSE reduces triterpenoid yield by 62–78%, directly linking this enzyme to PAB biosynthesis [7].

Subsequent modifications involve four key enzymatic stages:

  • C-21 oxidation: Cytochrome P450 (CYP450) enzymes oxidize lanosterol at C-21 to form trametenolic acid.
  • C-24 methylation: Sterol C-24 methyltransferase (SMT) adds a methyl group to yield eburicoic acid.
  • C-16 hydroxylation: Specific CYP450s introduce hydroxyl groups to produce tumulosic acid.
  • C-3 acetylation: Sterol O-acyltransferase (WcSOAT) catalyzes acetyl transfer to tumulosic acid, generating pachymic acid—a structural analog of PAB [1].

Transcriptomic profiling identifies 128 CYP450 genes, 2 SMT genes, and 9 SOAT genes in W. cocos, with WcSOAT experimentally validated as the terminal catalyst for triterpene acid diversification [1]. PAB itself arises from further oxidative modifications of the lanostane core, including side-chain decarboxylation and C-7/C-9 dehydrogenation [3] [9].

Table 1: Key Enzymes in Poricoic Acid B Biosynthesis

EnzymeGene SymbolFunctionImpact of Inhibition
Squalene epoxidasePcSEConverts squalene to 2,3-oxidosqualene62–78% reduction in triterpenoids [7]
Cytochrome P450CYP450sC-16/C-21 hydroxylation and oxidationAlters triterpenoid diversity [1]
Sterol O-acyltransferaseWcSOATAcetyl transfer at C-3 positionReduces pachymic acid yield by 40% [1]
Sterol C-24 methyltransferaseSMTMethylation at C-24Blocks eburicoic acid formation [1]

Ecological and Phylogenetic Factors Influencing Poricoic Acid B Production

PAB accumulation exhibits significant geospatial variation driven by environmental factors. Metabolomic studies comparing W. cocos from Anhui (AH), Yunnan (YN), and Jingzhou (JZ) reveal YN populations contain 2.1-fold higher PAB than AH samples due to:

  • Soil chemistry: Elevated iron/zinc levels in YN soils enhance CYP450 activity [8].
  • Climate: Mean annual temperatures of 14–16°C and humidity >80% optimize WcSOAT expression [8].
  • Host trees: Pine species (Pinus yunnanensis vs. P. massoniana) differentially induce terpenoid synthesis genes [3] [8].

Phylogenetic constraints also govern PAB distribution. Wild strains from ancient genetic lineages (e.g., Hunan Xiangjing-28) produce 30% more PAB than cultivated hybrids, correlating with higher PcSE transcript levels [7] [3]. Additionally, defense elicitors like methyl jasmonate (MeJA) upregulate triterpenoid biosynthesis. MeJA treatment increases WcSOAT expression 4.5-fold and PAB accumulation 3.1-fold within 48 hours by activating the *jasmonate-responsive transcription factor MYC2 [1].

Table 2: Environmental Drivers of Poricoic Acid B Variation

FactorConditionEffect on PABMechanistic Basis
Soil trace metalsHigh Fe/Zn (YN region)+210% vs. low-metal soilsEnhanced CYP450 activity [8]
Temperature14–16°C (optimal)+155% vs. 10°CIncreased enzyme kinetics [8]
Host pine speciesPinus yunnanensis+85% vs. P. massonianaInduction of PcSE expression [3]
Phytohormones100 μM MeJA+310% vs. controlMYC2-mediated gene upregulation [1]

Comparative Analysis of Triterpenoid Profiles in Poriae Cutis vs. Sclerotial Tissues

Triterpenoid distribution in W. cocos is tissue-specific. The epidermis (Poriae cutis) contains 31 identified triterpenoids at concentrations 3–5 times higher than inner sclerotia (Baifuling) [4] [2]. PAB dominates the Poriae cutis profile, constituting 12.7% of total triterpenoids, versus only 2.3% in sclerotia [2] [8]. This compartmentalization arises from:

  • Defense function: Epidermal tissues overexpress pathogen-responsive genes (e.g., CYP450s, SMT), channeling carbon toward antimicrobial triterpenoids like PAB [4] [3].
  • Structural diversity: Poriae cutis enriches type II (lanostane-7,9(11)-diene) and type IV (3,4-seco-lanostane-7,9(11)-diene) triterpenes, while sclerotia accumulate type I/III analogs [4]. PAB’s structure—characterized by C-7/C-9 unsaturation and 3,4-seco cleavage—enhances its bioactivity compared to non-seco variants [9] [10].

Fermented mycelia exhibit a simplified profile with only 19 triterpenoids, yet PAB remains detectable at 0.42 mg/g, confirming conserved biosynthesis in submerged cultures [4]. Ultra-high-performance liquid chromatography–quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS/MS) fingerprints further reveal:

  • Poriae cutis: 31 triterpenoids; PAB, dehydroeburicoic acid, and poricoic acid A as dominant metabolites.
  • Inner sclerotia: 24 triterpenoids; predominated by pachymic acid and dehydropachymic acid [4].

Table 3: Tissue-Specific Distribution of Key Triterpenoids in Wolfiporia cocos

TissueTotal TriterpenoidsPoricoic Acid B (μg/g)Dominant CongenersStructural Classes Enriched
Poriae cutis (epidermis)31387.2 ± 21.5Poricoic acids A/B, dehydroeburicoic acidType II, Type IV [4] [2]
Sclerotia (inner part)2482.6 ± 11.3Pachymic acid, dehydropachymic acidType I, Type III [4]
Fermented mycelia19104.8 ± 9.7Dehydropachymic acidType I [4]

Properties

CAS Number

137551-39-4

Product Name

Poricoic acid B

IUPAC Name

2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid

Molecular Formula

C30H44O5

Molecular Weight

484.7 g/mol

InChI

InChI=1S/C30H44O5/c1-18(2)9-8-10-20(27(34)35)26-24(31)17-30(7)23-12-11-21(19(3)4)28(5,15-14-25(32)33)22(23)13-16-29(26,30)6/h9,12-13,20-21,24,26,31H,3,8,10-11,14-17H2,1-2,4-7H3,(H,32,33)(H,34,35)/t20?,21-,24+,26-,28-,29+,30-/m0/s1

InChI Key

NXAZWYWJZDFISF-RWENVMIDSA-N

SMILES

CC(=CCCC(C1C(CC2(C1(CC=C3C2=CCC(C3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O)C

Canonical SMILES

CC(=CCCC(C1C(CC2(C1(CC=C3C2=CCC(C3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O)C

Isomeric SMILES

CC(=CCCC([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.